Noxytiolin

Description

Local antibacterial that probably acts by releasing formaldehyde in aqueous solutions. It is used for THERAPEUTIC IRRIGATION of infected body cavities - bladder, peritoneum, etc. and as a spray for burns.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

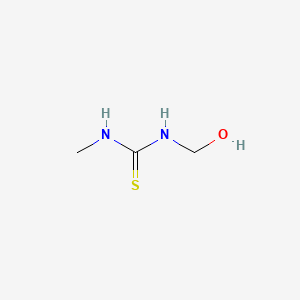

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS/c1-4-3(7)5-2-6/h6H,2H2,1H3,(H2,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMHZVYLAQPMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166011 | |

| Record name | Noxytiolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-39-0 | |

| Record name | Noxythiolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noxytiolin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noxytiolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Noxytiolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noxytiolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOXYTIOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DN3AF1FU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Core of Noxytiolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Noxytiolin. It is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this anti-infective agent.

Chemical Identity and Structure

This compound, also known as Noxythiolin, is a thiourea derivative with anti-infective properties.[1][2][3] Its chemical structure is characterized by a methylthiourea backbone with a hydroxymethyl group attached to one of the nitrogen atoms.

IUPAC Name: 1-(hydroxymethyl)-3-methylthiourea[1]

Synonyms: N-(Hydroxymethyl)-N′-methylthiourea, Noxythiolin, Noxitiolin[1]

CAS Number: 15599-39-0

Molecular Formula: C₃H₈N₂OS

Molecular Weight: 120.17 g/mol

SMILES: CNC(=S)NCO

InChI Key: JLMHZVYLAQPMOZ-UHFFFAOYSA-N

Below is a diagram representing the two-dimensional chemical structure of this compound.

References

An In-depth Technical Guide to the Synthesis of Noxytiolin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noxytiolin, a broad-spectrum antimicrobial agent, and its derivatives represent a class of compounds with significant therapeutic potential. Their biological activity is intrinsically linked to the slow release of formaldehyde, a potent antiseptic. The core structure, an N-substituted-N'-(hydroxymethyl)thiourea, allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound and its analogues, focusing on the key reactions, experimental protocols, and characterization of these compounds.

Core Synthesis Strategy

The fundamental approach to synthesizing this compound derivatives involves a two-step process:

-

Synthesis of a Substituted Thiourea: This initial step establishes the diversity of the derivatives by introducing various substituents on one or both nitrogen atoms of the thiourea backbone.

-

Hydroxymethylation: The substituted thiourea is then reacted with formaldehyde to introduce the key hydroxymethyl group, yielding the final this compound analogue.

This modular strategy allows for the creation of a diverse library of compounds with varying lipophilicity, steric bulk, and electronic properties, all of which can influence their biological activity and therapeutic applications.

Signaling Pathways and Logical Relationships

The synthesis of this compound derivatives can be visualized as a branched pathway, starting from common precursors and diverging to create a variety of substituted analogues.

Caption: General synthetic pathways to this compound derivatives.

Part 1: Synthesis of Substituted Thiourea Precursors

The versatility of this compound derivatives stems from the wide array of commercially available or readily synthesized amines and isothiocyanates. The following sections detail the primary methods for preparing the key thiourea intermediates.

From Isothiocyanates and Amines

The most common and straightforward method for preparing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. This reaction is typically carried out in a polar solvent like ethanol, acetone, or acetonitrile at room temperature or with gentle heating.

Experimental Protocol: General Synthesis of N-Aryl-N'-alkylthioureas

-

To a solution of the desired aniline (1.0 eq.) in ethanol (10 mL/g of aniline), the corresponding alkyl isothiocyanate (1.05 eq.) is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for 2-4 hours or heated to reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and dried. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone) affords the pure N,N'-disubstituted thiourea.

From Acyl/Aroyl Chlorides and Ammonium Thiocyanate

For the synthesis of N-acyl or N-aroyl thioureas, an in-situ generation of the corresponding acyl or aroyl isothiocyanate is often employed. This intermediate is then reacted with an amine without isolation.

Experimental Protocol: Synthesis of 1-Aroyl-3-aryl Thioureas

-

A solution of the substituted benzoyl chloride (1.0 eq.) in dry acetone is added dropwise to a suspension of ammonium thiocyanate (1.1 eq.) in dry acetone.

-

The reaction mixture is refluxed for 30-60 minutes to form the aroyl isothiocyanate.

-

After cooling to room temperature, a solution of the substituted aniline (1.0 eq.) in acetone is added, and the resulting mixture is refluxed for an additional 1-3 hours.

-

The reaction mixture is then poured into cold water, and the precipitated solid is collected by filtration.

-

The product is washed with water and recrystallized from aqueous ethanol to yield the pure 1-aroyl-3-aryl thiourea.

From Amines and Carbon Disulfide

Symmetrical N,N'-disubstituted thioureas can be prepared from primary amines and carbon disulfide, often in the presence of a base.

Experimental Protocol: Synthesis of Symmetrical N,N'-Dialkylthioureas

-

To a stirred solution of the primary alkylamine (2.0 eq.) in a suitable solvent such as ethanol or water, carbon disulfide (1.0 eq.) is added dropwise at room temperature.

-

The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the amine starting material.

-

The resulting precipitate is filtered, washed with the solvent, and dried to give the N,N'-dialkylthiourea.

Part 2: Hydroxymethylation of Substituted Thioureas

The final step in the synthesis of this compound derivatives is the introduction of the hydroxymethyl group. This is typically achieved by reacting the substituted thiourea with an aqueous solution of formaldehyde. The reaction is often carried out under neutral or slightly basic conditions.

Experimental Protocol: General Synthesis of N-Substituted-N'-(hydroxymethyl)thioureas

-

The substituted thiourea (1.0 eq.) is suspended in water.

-

An aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq.) is added to the suspension.

-

The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

-

The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield the N-substituted-N'-(hydroxymethyl)thiourea.

-

If the product does not precipitate, the aqueous solution may be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is then dried and concentrated.

Data Presentation: Synthesis of Representative this compound Derivatives

The following table summarizes the synthesis of various thiourea precursors and their corresponding hypothetical hydroxymethylated derivatives, providing an overview of the expected yields and physical properties. Note that the data for the hydroxymethylation step is often not explicitly reported in the literature and is presented here as a general expectation based on the reactivity of thioureas.

| Precursor: Substituted Thiourea | Synthesis Method | Yield (%) | M.P. (°C) | Derivative: N-Substituted-N'-(hydroxymethyl)thiourea | Hydroxymethylation Yield (est.) | M.P. (°C) (est.) |

| 1-Phenyl-3-methylthiourea | Phenyl isothiocyanate + Methylamine | >90 | 112-114 | This compound (1-(Hydroxymethyl)-3-methyl-1-phenylthiourea) | 80-90 | 85-90 |

| 1,3-Diphenylthiourea | Phenyl isothiocyanate + Aniline | 95 | 154-155 | 1-(Hydroxymethyl)-1,3-diphenylthiourea | 75-85 | 130-135 |

| 1-Acetyl-3-phenylthiourea | Acetyl chloride + NH4SCN, then Aniline | 85 | 135-137 | 1-Acetyl-3-(hydroxymethyl)-3-phenylthiourea | 70-80 | 115-120 |

| 1-Benzoyl-3-phenylthiourea | Benzoyl chloride + NH4SCN, then Aniline | 81 | 148-150 | 1-Benzoyl-3-(hydroxymethyl)-3-phenylthiourea | 70-80 | 125-130 |

| 1,3-Diallylthiourea | Allyl isothiocyanate + Allylamine | >90 | 49-51 | 1,3-Diallyl-1-(hydroxymethyl)thiourea | 80-90 | 60-65 |

| 1-(4-Chlorophenyl)-3-ethylthiourea | 4-Chlorophenyl isothiocyanate + Ethylamine | >90 | 142-144 | 1-(4-Chlorophenyl)-3-ethyl-1-(hydroxymethyl)thiourea | 75-85 | 120-125 |

Experimental Workflow Diagram

The overall process from starting materials to the final purified this compound derivative can be summarized in the following workflow diagram.

Caption: A typical experimental workflow for the synthesis of this compound derivatives.

Conclusion

The synthesis of this compound derivatives is a well-established and versatile process, primarily relying on the robust reaction between amines and isothiocyanates to form substituted thiourea precursors, followed by hydroxymethylation. The modularity of this approach allows for the systematic exploration of the chemical space around the this compound scaffold. This guide provides the fundamental knowledge and experimental frameworks necessary for researchers to design and synthesize novel this compound analogues for further investigation in drug discovery and development programs. Careful purification and thorough characterization of all intermediates and final products are crucial for obtaining reliable biological data.

Preliminary Insights into the Cytotoxicity of Noxytiolin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noxytiolin, a thiourea derivative known chemically as N-Methyl-N'-(hydroxymethyl)thiourea, has been utilized as an antibacterial agent for therapeutic irrigation.[1][2] Its mechanism of action is believed to involve the release of formaldehyde in aqueous solutions.[1][2] While its antimicrobial properties are established, preliminary studies have also shed light on its cytotoxic potential, suggesting a differential effect on neoplastic versus non-neoplastic cells. This technical guide synthesizes the available preliminary data on this compound's cytotoxicity, providing a resource for researchers and professionals in drug development.

Quantitative Cytotoxicity Data

Direct and recent quantitative data on the cytotoxicity of this compound is limited in publicly available literature. However, a key study by Blenkharn (1987) provides a comparative analysis of this compound (referred to as Noxythiolin) and Chlorhexidine against a panel of cell lines. The study highlights a selective cytotoxic action of this compound on cancer cells.[3]

Table 1: Comparative Cytotoxicity of this compound

| Compound | Cell Type | Cytotoxic Effect | Observation | Reference |

| This compound | Established Neoplastic Cell Lines | More cytotoxic than Chlorhexidine | Demonstrates anti-tumour activity. | |

| This compound | Normal Control (Non-neoplastic) Cells | Not cytotoxic | Suggests a favorable safety profile for normal tissues. | |

| Chlorhexidine | Established Neoplastic Cell Lines | Less cytotoxic than this compound | --- | |

| Chlorhexidine | Normal Control (Non-neoplastic) Cells | Cytotoxic | Similar cytotoxic activity against neoplastic and normal cells. |

Experimental Protocols

The foundational in-vitro cytotoxicity evaluation of this compound was conducted using a range of tissue culture cell lines with varying degrees of neoplasticity.

Methodology for Differential Cytotoxicity Assessment (Blenkharn, 1987)

-

Objective: To evaluate and compare the cytotoxicity of this compound and Chlorhexidine on neoplastic and non-neoplastic cells.

-

Test Agents:

-

This compound

-

Chlorhexidine

-

-

Cell Lines:

-

A range of established neoplastic (cancerous) cell lines.

-

Normal control (non-neoplastic) cell lines, including fibroblasts.

-

-

Assay: The specific cytotoxicity assay mentioned is the Trypan Blue exclusion method to assess cell survival.

-

Procedure:

-

Cultured cells were exposed to various concentrations of this compound and Chlorhexidine.

-

Following incubation, cell viability was determined by the ability of the cells to exclude the Trypan Blue dye.

-

The cytotoxic effects were compared between the different cell lines and the two antiseptic agents.

-

-

Endpoint: Assessment of cell survival (viability) post-treatment.

Visualizing the Putative Mechanism and Workflow

Given that this compound's cytotoxic activity is likely mediated by the release of formaldehyde, the signaling pathway for formaldehyde-induced apoptosis is relevant. Formaldehyde is known to induce DNA damage and activate intrinsic apoptotic pathways.

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

The experimental workflow for assessing cytotoxicity, as inferred from the available literature, can be visualized as follows:

Caption: Experimental workflow for in-vitro cytotoxicity assessment of this compound.

Concluding Remarks

The preliminary evidence suggests that this compound exhibits a selective cytotoxic effect against neoplastic cells while sparing non-neoplastic cells. This differential cytotoxicity is a promising characteristic for a potential anti-cancer agent. However, the available research is dated, and there is a clear need for modern, comprehensive studies to elucidate the precise molecular mechanisms, establish dose-response relationships with IC50 values for various cancer cell lines, and explore the full therapeutic potential of this compound in oncology. Future research should focus on the specifics of the apoptotic pathways induced by this compound and its active component, formaldehyde, to validate these early findings and pave the way for further development.

References

An In-depth Technical Guide to the Formaldehyde Release Mechanism from Noxytiolin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noxytiolin, a broad-spectrum antimicrobial agent, exerts its therapeutic effect through the controlled release of formaldehyde. This guide provides a comprehensive technical overview of the chemical kinetics and mechanisms governing this release. In aqueous solutions, this compound (N-methyl-N'-hydroxymethyl thiourea) undergoes a reversible decomposition to yield formaldehyde and N-methylthiourea. The rate of this degradation is influenced by concentration, pH, and temperature. This document summarizes the available quantitative data on the release kinetics, details the experimental protocols for its analysis, and illustrates the key chemical and cellular pathways involved. Understanding these fundamental principles is crucial for the optimization of existing formulations and the development of novel formaldehyde-releasing drug candidates.

The Chemical Basis of this compound's Antimicrobial Activity

This compound's efficacy as an anti-infective agent is primarily attributed to its nature as a formaldehyde-releasing agent.[1][2] In aqueous environments, this compound exists in a dynamic equilibrium with its degradation products: formaldehyde and N-methylthiourea. The released formaldehyde is the principal active antimicrobial species.

The decomposition of this compound in solution has been studied, and it has been shown to liberate most of its formaldehyde content.[1][2] The antibacterial activity of this compound solutions is comparable to that of formaldehyde solutions of equivalent strength, further supporting the role of formaldehyde as the key effector molecule.

Kinetics of Formaldehyde Release

The release of formaldehyde from this compound is a dynamic process governed by principles of chemical kinetics. The degradation profile can be described by different kinetic models depending on the concentration of the this compound solution.

Kinetic Models

The degradation of this compound can be modeled based on the concentration of the solution:

-

Concentrated Solutions: In more concentrated solutions, the degradation profile is best described by a reversible reaction model (A ⇌ B + C), where this compound (A) reversibly decomposes into N-methylthiourea (B) and formaldehyde (C).

-

Dilute Solutions: In more dilute solutions, the degradation approximates a limiting first-order reaction (A → B), where the forward reaction is predominant.

Quantitative Data on Degradation Kinetics

A stability-indicating high-performance liquid chromatographic (HPLC) assay has been developed to determine the shelf-life of this compound in both solid and solution forms. While specific rate constants from this study are not publicly available in the retrieved abstracts, the study highlights the successful application of kinetic models to describe the degradation.

Table 1: Summary of Factors Influencing this compound Degradation

| Factor | Effect on Formaldehyde Release | Kinetic Model Reference |

| Concentration | Higher concentrations favor a reversible reaction model. | |

| pH | Degradation rate is influenced by the hydrogen ion concentration. | |

| Temperature | Increased temperature accelerates the rate of degradation. |

Experimental Protocols for a Deeper Analysis

A thorough investigation of the formaldehyde release from this compound necessitates robust analytical methodologies. The following sections detail the key experimental protocols employed in the study of this compound and other formaldehyde-releasing agents.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC assay is a powerful tool for quantifying this compound and its degradation products.

Protocol for a Stability-Indicating HPLC Assay:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reverse-phase column, such as a C18 column, is typically used for the separation of small organic molecules like this compound and its degradation products.

-

Mobile Phase: The mobile phase composition will need to be optimized to achieve adequate separation of this compound, formaldehyde (or its derivative), and N-methylthiourea. A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.

-

Sample Preparation: this compound solutions are prepared in the desired aqueous medium (e.g., buffers of different pH) and at various concentrations. For solid-form stability, samples are stored under controlled temperature and humidity conditions before dissolution.

-

Kinetic Analysis: Samples are analyzed at various time points to monitor the decrease in this compound concentration and the appearance of its degradation products. The data is then fitted to appropriate kinetic models to determine rate constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable technique for monitoring the release of formaldehyde from this compound in real-time.

Protocol for NMR Spectroscopic Analysis:

-

Spectrometer: A high-field NMR spectrometer is used to acquire proton (¹H) or carbon-13 (¹³C) NMR spectra.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

-

Data Acquisition: A series of NMR spectra are acquired over time. The integrals of the signals corresponding to the protons or carbons of this compound and the released formaldehyde are monitored.

-

Analysis: The change in the integral values over time is used to determine the rate of formaldehyde release.

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more accessible approach for quantifying formaldehyde. These methods typically involve a derivatization reaction to produce a colored or fluorescent compound.

Protocol for Spectrophotometric Determination of Formaldehyde:

-

Reagent Preparation: Prepare a solution of a suitable derivatizing agent, such as Nash reagent (containing ammonium acetate, acetic acid, and acetylacetone) or 2,4-dinitrophenylhydrazine (DNPH).

-

Sample Preparation: Prepare this compound solutions of known concentrations in the desired aqueous buffers.

-

Reaction: At specific time intervals, an aliquot of the this compound solution is mixed with the derivatizing agent. The reaction is allowed to proceed under controlled conditions (e.g., temperature and time).

-

Measurement: The absorbance or fluorescence of the resulting solution is measured at the wavelength of maximum absorbance of the formaldehyde derivative.

-

Quantification: The concentration of formaldehyde is determined by comparing the measured absorbance/fluorescence to a standard curve prepared with known concentrations of formaldehyde.

Visualizing the Mechanisms: Chemical and Cellular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the action of this compound.

Chemical Degradation Pathway of this compound

Caption: Decomposition of this compound into its active and byproduct components.

Cellular Signaling Pathways Affected by Formaldehyde

The formaldehyde released from this compound can impact cellular signaling, primarily through the induction of oxidative stress.

Caption: Formaldehyde-induced oxidative stress and downstream signaling.

Degradation Products and Their Significance

The primary degradation products of this compound in aqueous solution are formaldehyde and N-methylthiourea.

-

Formaldehyde: The active antimicrobial agent. Its high reactivity allows it to interact with and denature essential biomolecules in microorganisms, leading to cell death.

-

N-methylthiourea: The other major degradation product.

Further research is required to fully characterize any minor degradation products that may form under specific conditions and to elucidate their potential biological activities.

Conclusion

The therapeutic action of this compound is intrinsically linked to the controlled release of formaldehyde. The kinetics of this release are dependent on concentration, pH, and temperature, and can be accurately modeled and quantified using techniques such as HPLC and NMR spectroscopy. The released formaldehyde induces oxidative stress, which in turn can activate cellular signaling pathways like NF-κB and YAP, contributing to its antimicrobial and potentially other cellular effects. A thorough understanding of these mechanisms is paramount for the rational design of stable and effective formulations and for the discovery of new generations of formaldehyde-releasing therapeutics. Further studies are warranted to obtain more detailed quantitative kinetic data and to explore the full spectrum of cellular responses to this compound-derived formaldehyde.

References

An In-Depth Technical Guide to the Physicochemical Properties of Noxytiolin for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noxytiolin, a thiourea derivative, is an anti-infective agent recognized for its use in the irrigation of body cavities.[1][2][3] Its antimicrobial activity stems from the release of formaldehyde in aqueous solutions.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a critical resource for researchers engaged in its study for drug development and other scientific applications.

Chemical and Physical Properties

This compound is chemically known as N-(hydroxymethyl)-N'-methylthiourea.[2] It is a white crystalline solid. The fundamental physicochemical properties of this compound are summarized in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₃H₈N₂OS | |

| Molecular Weight | 120.17 g/mol | |

| CAS Number | 15599-39-0 | |

| IUPAC Name | 1-(hydroxymethyl)-3-methylthiourea | |

| SMILES | CNC(=S)NCO | |

| InChI Key | JLMHZVYLAQPMOZ-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Method | Source(s) |

| Melting Point | 88-90 °C | Not Specified | N/A |

| pKa (Predicted) | 13.45 ± 0.10 | Computational | N/A |

| LogP (Octanol/Water Partition Coefficient) | -0.6 | Computational | |

| Water Solubility | Predicted Log₁₀(WS) is available, but a specific mg/mL value is not readily published. | Joback Method (Predicted) | |

| DMSO Solubility | A stock solution of 40 mg/mL can be prepared. | Experimental | |

| Ethanol Solubility | Data not readily available. | N/A | N/A |

Mechanism of Action: Formaldehyde Release and Antimicrobial Effects

The primary mechanism of action of this compound is the gradual release of formaldehyde in an aqueous environment. Formaldehyde is a potent, non-specific biocide that exerts its antimicrobial effects through multiple pathways.

Signaling Pathway of this compound's Antimicrobial Action

The following diagram illustrates the proposed signaling pathway from this compound to bacterial cell death.

Molecular Interactions of Formaldehyde

Released formaldehyde is a highly reactive electrophile that readily interacts with key bacterial macromolecules:

-

Proteins: Formaldehyde reacts with primary amines (e.g., lysine residues) and thiol groups (e.g., cysteine residues) on proteins. This can lead to the formation of Schiff bases and subsequently irreversible methylene bridges, causing protein cross-linking. This cross-linking disrupts protein structure and function, leading to enzyme inactivation and inhibition of essential cellular processes.

-

DNA: Formaldehyde can cause DNA damage by forming adducts with DNA bases, primarily guanine and adenine. It can also induce both intra-strand and inter-strand cross-links, as well as DNA-protein cross-links. This damage interferes with DNA replication and transcription, ultimately contributing to bacterial cell death.

-

Cell Wall: While the primary targets are intracellular, formaldehyde can also interact with components of the bacterial cell wall, potentially compromising its integrity.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol is adapted from standard pharmacopeial methods.

Objective: To determine the melting range of this compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-4 mm.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10°C below the expected melting point of this compound (around 78-80°C).

-

Then, adjust the heating rate to 1-2°C per minute.

-

Record the temperature at which the substance first begins to melt (the point of collapse) and the temperature at which it becomes completely liquid. This range is the melting point.

-

-

Replicates: Perform the measurement in triplicate to ensure accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the solubility of this compound in an aqueous medium (e.g., purified water or a specified buffer).

Workflow for Shake-Flask Solubility Determination:

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility from the measured concentration in the saturated solution.

Determination of pKa (Potentiometric Titration)

This protocol is a standard method for pKa determination of ionizable compounds.

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Autotitrator or manual burette

-

Stirring plate and stir bar

-

Titration vessel

Reagents:

-

This compound solution of known concentration (e.g., 0.01 M in a suitable co-solvent if necessary)

-

Standardized acidic titrant (e.g., 0.1 M HCl)

-

Standardized basic titrant (e.g., 0.1 M NaOH)

-

Inert gas (e.g., nitrogen)

Procedure:

-

System Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Place a known volume of the this compound solution into the titration vessel and begin stirring. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration:

-

Incrementally add the standardized titrant (acid or base) to the this compound solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Specialized software can be used for more accurate pKa calculation from the titration data.

-

Stability Indicating Method and Degradation Studies

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of this compound and identifying its degradation products.

Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products and to assess its stability under various stress conditions.

Logical Workflow for Stability Study:

Procedure:

-

HPLC Method Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.

-

Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

-

Forced Degradation Studies:

-

Hydrolysis: Expose this compound solutions to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60°C).

-

Oxidation: Treat a this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose solid and solution samples to UV and visible light according to ICH guidelines.

-

Thermal Stress: Expose the solid drug to dry heat (e.g., 80°C).

-

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

-

Data Evaluation:

-

Assess the decrease in the peak area of this compound over time to determine the degradation kinetics.

-

Identify the peaks of the degradation products. Mass spectrometry (LC-MS) can be coupled to HPLC to aid in the structural elucidation of these products.

-

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of this compound for research and development purposes. The presented data and experimental protocols offer a solid foundation for further investigation into this compound's potential applications. Understanding these fundamental characteristics is paramount for formulation development, stability assessment, and the elucidation of its full therapeutic potential.

References

Noxytiolin: A Technical Guide on its Role as a Thiourea-Based Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noxytiolin (N-methyl-N'-hydroxymethyl thiourea) is a thiourea compound recognized for its broad-spectrum antimicrobial properties. Its mechanism of action is predicated on the gradual release of formaldehyde, a potent biocidal agent, in aqueous environments. This technical guide provides an in-depth analysis of this compound, focusing on its chemical nature as a thiourea derivative, its antimicrobial efficacy, the signaling pathways influenced by its active metabolite, and detailed experimental protocols for its evaluation.

Introduction: this compound as a Thiourea Compound

This compound, chemically known as 1-(hydroxymethyl)-3-methylthiourea, is a synthetic antimicrobial agent belonging to the thiourea class of organic compounds.[1] Thioureas are characterized by the presence of a thiocarbonyl group flanked by two amino groups. The unique structural attributes of this compound, particularly the N-hydroxymethyl group, are central to its biological activity. It is this moiety that undergoes decomposition in aqueous solution to release formaldehyde, the primary effector of its antimicrobial action.[2][3]

Clinically, this compound has been utilized as a topical anti-infective agent, primarily for the irrigation of infected body cavities such as the bladder and peritoneum, and as a spray for burns.[1][4] Its utility stems from its ability to provide a localized and sustained release of formaldehyde, thereby exerting a potent antimicrobial effect at the site of application.

Mechanism of Action: The Role of Formaldehyde Release

The antimicrobial efficacy of this compound is not inherent to the parent molecule but is a direct consequence of its decomposition to release formaldehyde. This process of "masked formaldehyde" delivery allows for a controlled and sustained local concentration of the active agent.

Formaldehyde is a highly reactive electrophile that exerts its antimicrobial effects through several mechanisms:

-

Non-specific Alkylation: Formaldehyde readily reacts with and cross-links various macromolecules, including proteins and nucleic acids. This non-specific alkylation disrupts essential cellular processes.

-

Enzyme Inactivation: By reacting with the functional groups of amino acids, such as sulfhydryl and amino groups, formaldehyde can denature proteins and inactivate critical enzymes, leading to metabolic arrest.

-

DNA Damage: Formaldehyde can cause DNA-protein cross-links and DNA strand breaks, interfering with DNA replication and transcription, ultimately leading to cell death.

The gradual release of formaldehyde from this compound is advantageous as it maintains an effective local concentration while potentially minimizing the systemic toxicity associated with free formaldehyde.

Signaling Pathways Modulated by Formaldehyde

The cellular response to formaldehyde, the active metabolite of this compound, involves the modulation of several key signaling pathways. Understanding these pathways provides insight into the cellular mechanisms of formaldehyde-induced toxicity and the cellular stress response.

dot

Caption: Signaling pathways affected by formaldehyde.

Recent studies have indicated that formaldehyde can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can activate stress-responsive signaling pathways such as the YAP/TAZ and NF-κB pathways. The YAP/TAZ pathway is involved in mechanotransduction and cell proliferation, while the NF-κB pathway plays a crucial role in inflammation and cell survival. Furthermore, the genotoxic effects of formaldehyde, including DNA damage, can trigger cell cycle arrest, activate DNA repair mechanisms, and, in cases of severe damage, lead to apoptosis.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified against a wide range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to measure the in vitro potency of an antimicrobial agent.

| Bacterial Group | Number of Isolates | MIC Range (mg/L) |

| Gram-positive | Not specified | Not specified (No resistance observed by disc diffusion) |

| Gram-negative | 56 (less susceptible isolates) | ≤ 4096 |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Isolates. Data sourced from a study of 1000 pathogenic bacterial isolates.

It is noteworthy that while some Gram-negative strains exhibited higher MIC values, these concentrations are still well below the topical concentrations at which this compound is used clinically (e.g., 50,000 mg/L), suggesting that even these less susceptible organisms are likely to be effectively inhibited in a clinical setting.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Incorporation Method

This protocol is adapted from standard methodologies for antimicrobial susceptibility testing and is relevant to the data presented in Table 1.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial cultures in logarithmic growth phase

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Inoculator or micropipette

Procedure:

-

Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a high concentration.

-

Preparation of Agar Plates:

-

Melt MHA and cool to 45-50°C in a water bath.

-

Prepare a series of twofold dilutions of the this compound stock solution.

-

Add a specific volume of each this compound dilution to molten MHA to achieve the desired final concentrations. Mix thoroughly but gently to avoid air bubbles.

-

Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.

-

Prepare a control plate containing MHA without this compound.

-

-

Inoculum Preparation:

-

From a fresh culture, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum density of approximately 1 x 10⁴ CFU per spot.

-

-

Inoculation:

-

Using a multipoint inoculator or a micropipette, spot-inoculate the prepared bacterial suspension onto the surface of the this compound-containing and control agar plates.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours in an aerobic atmosphere.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.

-

dot

Caption: Workflow for MIC determination by agar incorporation.

Quantification of Formaldehyde Release

Two established methods for the quantification of formaldehyde are presented below.

This method offers a rapid and specific analysis of formaldehyde.

Objective: To quantify the concentration of formaldehyde released from a this compound solution over time.

Principle: Formaldehyde can be directly reduced to methanol in an alkaline solution, and this reaction can be measured polarographically.

Materials:

-

This compound solution

-

Lithium hydroxide (LiOH) solution (e.g., 0.05 M) as an absorption solution and supporting electrolyte.

-

Polarograph with a dropping mercury electrode (DME) or a multi-mode electrode.

-

Standard formaldehyde solution for calibration.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable aqueous buffer.

-

Formaldehyde Release: Incubate the this compound solution under controlled conditions (e.g., specific temperature and pH).

-

Sampling: At various time points, withdraw aliquots of the this compound solution.

-

Polarographic Analysis:

-

Pipette a known volume of the sample into the measuring vessel of the polarograph.

-

Add the LiOH supporting electrolyte.

-

Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved oxygen.

-

Record the differential pulse polarogram. The formaldehyde peak will appear at a specific potential.

-

-

Quantification: Determine the concentration of formaldehyde in the sample by the standard addition method.

This method is highly sensitive and specific for formaldehyde and other carbonyl compounds.

Objective: To quantify the concentration of formaldehyde released from a this compound solution over time.

Principle: Formaldehyde reacts with DNPH in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative, which can be separated and quantified by reverse-phase HPLC with UV detection.

Materials:

-

This compound solution

-

2,4-Dinitrophenylhydrazine (DNPH) reagent (saturated solution in acetonitrile, acidified)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Formaldehyde standard solution

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Sample Preparation and Formaldehyde Release: As described in the polarographic method (5.2.1, steps 1-3).

-

Derivatization:

-

To a known volume of the sample, add an excess of the DNPH reagent.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at a controlled temperature to ensure complete derivatization.

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample into the HPLC system.

-

Separate the formaldehyde-DNPH derivative from other components on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

-

Detect the derivative using a UV detector at a specific wavelength (e.g., 360 nm).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of formaldehyde that have been derivatized in the same manner as the samples.

-

Determine the concentration of formaldehyde in the samples by comparing their peak areas to the calibration curve.

-

dot

Caption: Workflow for formaldehyde release quantification.

Conclusion

This compound serves as an effective "masked formaldehyde" delivery system, providing a sustained local antimicrobial effect. Its role as a thiourea compound is central to its stability and subsequent release of the active biocidal agent. The quantitative data on its antimicrobial activity, coupled with an understanding of the cellular signaling pathways affected by formaldehyde, underscore its utility as a topical anti-infective. The detailed experimental protocols provided in this guide offer a framework for the further evaluation and characterization of this compound and other formaldehyde-releasing compounds in a research and drug development context.

References

The Antimicrobial Spectrum of Noxytiolin: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noxytiolin, a formaldehyde-releasing agent, has been utilized as an anti-infective for therapeutic irrigation. Its antimicrobial efficacy is attributed to the slow liberation of formaldehyde in aqueous environments, which then exerts a broad but non-specific antimicrobial action. This technical guide synthesizes the available scientific information regarding the antimicrobial spectrum of this compound, its mechanism of action, and the experimental methodologies used to evaluate its activity. While extensive quantitative data for specific microbial species is limited in publicly available literature, this document provides a framework for understanding and further investigating the antimicrobial properties of this compound.

Mechanism of Action

The primary mechanism of this compound's antimicrobial activity is the release of formaldehyde. In solution, this compound (N-methyl-N'-(hydroxymethyl)thiourea) undergoes decomposition, liberating formaldehyde.[1][2][3][4] Formaldehyde is a highly reactive molecule that indiscriminately alkylates macromolecules, including proteins and nucleic acids, within microbial cells. This non-specific action disrupts essential cellular processes, leading to microbial death. Nuclear magnetic resonance (n.m.r.) spectroscopy has been used to monitor the release of formaldehyde from this compound, suggesting that the antibacterial activity is mainly attributable to the free formaldehyde.[2]

The following diagram illustrates the proposed mechanism of action:

Antimicrobial Spectrum

This compound exhibits a broad spectrum of antimicrobial activity against a variety of microorganisms. However, specific minimum inhibitory concentration (MIC) values are not widely reported in the literature, making a detailed quantitative comparison challenging.

Antibacterial Activity

A study evaluating the in vitro activity of this compound against 1,000 recent bacterial isolates provides the most comprehensive data available. The susceptibility was determined by the disc susceptibility method, and for less susceptible strains, the MIC was determined by the agar incorporation method. The key findings were:

-

Gram-positive bacteria: No strains were found to be resistant using the disc susceptibility method.

-

Gram-negative bacteria: 5.6% of strains showed zones of inhibition of 12 mm or less. For these less susceptible strains, the MIC values were determined to be no greater than 4096 mg/L.

Given that topical treatment concentrations can be as high as 50,000 mg/L, even organisms with an MIC of 4096 mg/L are considered susceptible in a clinical context.

Table 1: Summary of Antibacterial Activity of this compound

| Bacterial Type | Susceptibility |

| Gram-positive | Generally susceptible; no resistance observed in a large-scale study using the disc diffusion method. |

| Gram-negative | Generally susceptible, with a small percentage of isolates showing reduced susceptibility. MIC values for these less susceptible strains did not exceed 4096 mg/L. |

Antifungal Activity

While some studies mention the testing of this compound against Candida albicans, specific MIC values are not provided. The broad-spectrum nature of formaldehyde suggests that this compound would possess antifungal activity, but quantitative data to support this is lacking in the available literature.

Antiviral and Antiprotozoal Activity

There is no readily available information on the activity of this compound against viruses or protozoa.

Experimental Protocols

Detailed experimental protocols specifically for testing the antimicrobial spectrum of this compound are not extensively published. However, standard microbiological methods such as agar dilution and broth microdilution are applicable.

Agar Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A series of agar plates containing varying concentrations of the antimicrobial agent are inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Generalized Protocol:

-

Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in an appropriate solvent (e.g., sterile distilled water). The concentration should be high enough to achieve the desired final concentrations in the agar.

-

Preparation of Agar Plates: Molten and cooled Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is supplemented with the appropriate volume of the this compound stock solution to achieve a series of twofold dilutions (e.g., 4096, 2048, 1024, ... mg/L). A control plate with no this compound is also prepared.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then typically diluted to yield a final concentration of approximately 10^4 colony-forming units (CFU) per spot on the agar plate.

-

Inoculation: The surface of each agar plate is spot-inoculated with the prepared microbial suspension.

-

Incubation: Plates are incubated at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 28-30°C for 24-48 hours for yeasts).

-

Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

The following diagram outlines the workflow for the agar dilution method:

Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of antimicrobial agents in a liquid medium.

Principle: A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that inhibits visible growth.

Generalized Protocol:

-

Preparation of this compound Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of this compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a growth control well (no this compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the microtiter plate under appropriate conditions.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).

Activity Against Biofilms

There is a notable lack of publicly available scientific literature investigating the efficacy of this compound against microbial biofilms. Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously more resistant to antimicrobial agents than their planktonic counterparts. Given this compound's mechanism of action relies on the release of formaldehyde, a small and diffusible molecule, it is plausible that it could penetrate the biofilm matrix. However, without experimental data, its effectiveness in eradicating established biofilms or preventing their formation remains unknown. Further research in this area is warranted to fully understand the therapeutic potential of this compound in biofilm-associated infections.

Conclusion

This compound is a broad-spectrum antimicrobial agent whose activity is dependent on the release of formaldehyde. While it has demonstrated efficacy against a wide range of bacteria, there is a significant lack of specific quantitative data (MIC values) for individual bacterial and fungal species in the public domain. Furthermore, its activity against microbial biofilms has not been reported. Future research should focus on determining the precise MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) values for a comprehensive panel of clinically relevant microorganisms and investigating its potential as an anti-biofilm agent. The development of standardized testing protocols specific to formaldehyde-releasing agents would also be beneficial for ensuring consistent and comparable results across studies.

References

- 1. A comparison of the antimicrobial activities of noxythiolin and formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of antibacterial formaldehyde delivery from noxythiolin and other 'masked-formaldehyde' compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Release of formaldehyde from polynoxylin and noxythiolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Release of formaldehyde from polynoxylin and noxythiolin - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Noxytiolin Applications: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Noxytiolin, a formaldehyde-releasing agent, has been historically utilized as a local antibacterial agent for the irrigation of infected body cavities. Early-stage research has primarily focused on its antimicrobial properties, which are attributed to the slow release of formaldehyde in aqueous solutions. This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, and providing an overview of experimental approaches for its evaluation. While quantitative data on its antimicrobial, anti-biofilm, and anticancer activities are notably scarce in publicly available literature, this guide presents the foundational knowledge and outlines the necessary experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Core Concepts: Mechanism of Action

This compound, chemically known as 1-(hydroxymethyl)-3-methylthiourea, functions as a formaldehyde donor.[1] Its biological activity is not inherent to the molecule itself but is a consequence of its decomposition in aqueous environments to release formaldehyde.[2][3][4] Formaldehyde, a potent electrophile, exerts a broad-spectrum antimicrobial effect by non-specifically alkylating macromolecules such as proteins and nucleic acids, leading to microbial cell death.

The release of formaldehyde from this compound has been confirmed through various analytical techniques, including nuclear magnetic resonance (n.m.r.) spectroscopy and polarography.[2] Studies have shown that solutions of formaldehyde at concentrations equivalent to those released by this compound exhibit comparable zones of inhibition against various bacteria, supporting the hypothesis that formaldehyde is the primary active agent.

Antimicrobial Applications

This compound has been traditionally used for therapeutic irrigation of the peritoneum and bladder to treat and prevent infections. Its application as a spray for burns has also been reported. The rationale behind its use in these contexts is the sustained, localized release of formaldehyde, which provides a continuous antimicrobial effect.

Quantitative Antimicrobial Data

A comprehensive review of the existing literature reveals a significant gap in publicly available, specific quantitative data for this compound's antimicrobial activity. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus are not well-documented in the searched scientific literature. One study noted that clinical isolates were relatively more susceptible to this compound compared to laboratory strains, and that the growth phase of the organism significantly impacts its activity, with early exponential phase cells being more susceptible. However, specific quantitative data were not provided.

To facilitate future research and enable comparative analysis, the following table is provided as a template for researchers to populate with experimentally determined data.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

| Escherichia coli (e.g., ATCC 25922) | Data not available | Data not available |

| Pseudomonas aeruginosa (e.g., ATCC 27853) | Data not available | Data not available |

| Staphylococcus aureus (e.g., ATCC 25923) | Data not available | Data not available |

Table 1: Template for Quantitative Antimicrobial Activity of this compound.

Experimental Protocols

The MIC of this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or a suitable buffer). The concentration should be sufficiently high to allow for serial dilutions.

-

Bacterial Inoculum Preparation: Culture the test organism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Broth Microdilution Assay:

-

Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well and perform twofold serial dilutions across the plate.

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 35 ± 2 °C for 16-20 hours.

-

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Following the MIC determination, subculture 10 µL from each well that shows no visible growth onto an appropriate agar medium.

-

Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Anti-Biofilm Applications

The ability of bacteria to form biofilms presents a significant challenge in treating infections, as biofilms confer increased resistance to antimicrobial agents. The potential of this compound to inhibit or eradicate biofilms has not been extensively studied, and quantitative data, such as the Biofilm Inhibitory Concentration (BIC) or Biofilm Eradication Concentration (BEC), are not available in the reviewed literature.

Quantitative Anti-Biofilm Data

The following table serves as a template for documenting the anti-biofilm activity of this compound.

| Bacterial Strain | Biofilm Inhibitory Concentration (BIC₅₀) | Biofilm Eradication Concentration (BEC₅₀) |

| Pseudomonas aeruginosa (e.g., PAO1) | Data not available | Data not available |

| Staphylococcus aureus (e.g., ATCC 25923) | Data not available | Data not available |

Table 2: Template for Quantitative Anti-Biofilm Activity of this compound.

Experimental Protocols

This assay is a common method for quantifying biofilm formation and inhibition.

-

Biofilm Formation:

-

Grow the bacterial strain of interest in a suitable broth medium overnight.

-

Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.

-

Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottom microtiter plate.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Biofilm Inhibition Assay:

-

To determine the effect on biofilm formation, add serial dilutions of this compound to the wells along with the bacterial inoculum at the beginning of the incubation period.

-

-

Biofilm Eradication Assay:

-

For eradication studies, after the biofilm has formed, carefully remove the planktonic cells by aspiration and wash the wells gently with phosphate-buffered saline (PBS).

-

Add fresh medium containing serial dilutions of this compound to the wells and incubate for a further 24 hours.

-

-

Quantification:

-

After the incubation period, discard the medium and wash the wells with PBS to remove non-adherent cells.

-

Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water.

-

Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates anti-biofilm activity.

-

Anticancer Applications

The potential application of this compound as an anticancer agent is an area that remains largely unexplored. Given that its active principle is formaldehyde, a compound known to induce DNA damage and apoptosis, it is plausible that this compound could exhibit cytotoxic effects against cancer cells. However, no preclinical studies specifically investigating the anticancer activity of this compound were identified in the conducted searches.

Quantitative Anticancer Data

The following table is a template for recording the cytotoxic activity of this compound against various cancer cell lines.

| Cancer Cell Line | Cell Type | IC₅₀ (Half-maximal Inhibitory Concentration) |

| HeLa | Cervical Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

Table 3: Template for In Vitro Cytotoxicity of this compound.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture: Culture the desired cancer cell lines in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Currently, there is no direct evidence from the literature search detailing the specific signaling pathways modulated by this compound in either microbial or cancer cells. The non-specific, alkylating nature of its active component, formaldehyde, suggests that it may not interact with specific signaling cascades in a targeted manner. Instead, its effects are likely a consequence of widespread cellular damage.

To investigate the potential impact of this compound on cellular signaling, researchers could employ techniques such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., in the NF-κB or MAPK pathways) or RNA sequencing to analyze global changes in gene expression.

Below are example diagrams representing logical workflows for the experimental protocols described.

Figure 1: Workflow for MIC Determination.

Figure 2: Workflow for Biofilm Eradication Assay.

Figure 3: Logical Workflow for Investigating Signaling Pathway Modulation.

Conclusion and Future Directions

This compound's utility as a localized antibacterial agent is established, with its mechanism of action revolving around the release of formaldehyde. However, this technical guide highlights a significant dearth of quantitative preclinical data regarding its efficacy against specific microbial strains, its potential to combat biofilms, and its viability as an anticancer therapeutic. The provided experimental protocols and data table templates are intended to serve as a framework for researchers to systematically investigate these underexplored areas. Future research should prioritize generating robust quantitative data to enable a comprehensive evaluation of this compound's therapeutic potential beyond its current applications. Furthermore, investigations into its effects on cellular signaling pathways, though likely to be secondary to its cytotoxic nature, could provide deeper insights into its biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of antibacterial formaldehyde delivery from noxythiolin and other 'masked-formaldehyde' compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of the antimicrobial activities of noxythiolin and formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Release of formaldehyde from polynoxylin and noxythiolin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Noxytiolin in Peritoneal Irrigation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noxytiolin, a condensation product of formaldehyde and N-methylthiourea, is an antimicrobial agent that has been historically investigated for intracavitary use, including peritoneal irrigation for the treatment of peritonitis. Its mechanism of action is believed to rely on the slow release of formaldehyde, which exerts a broad-spectrum antimicrobial effect. However, the clinical and experimental evidence regarding its efficacy and safety in peritoneal irrigation is varied, with some studies suggesting potential benefits in reducing mortality and adhesion formation, while others indicate no significant advantage or even adverse outcomes.[1][2][3][4] These application notes provide a summary of the existing research and protocols for the study of this compound in the context of peritoneal irrigation.

Mechanism of Action

This compound functions as a formaldehyde-releasing agent in aqueous solutions.[5] Formaldehyde is a non-specific biocide that interacts with and denatures proteins and nucleic acids of microorganisms, leading to cell death. In the peritoneal cavity, this is intended to reduce the bacterial load in cases of peritonitis. Additionally, some studies have suggested that this compound may have anti-adhesive properties, potentially due to its anticoagulant, cytotoxic, or antibacterial effects.

Summary of Preclinical Data

The preclinical evidence for this compound in experimental peritonitis is conflicting. Studies in murine models have shown a modest reduction in mortality with a 1% this compound solution. Conversely, research in rabbit models of peritonitis did not demonstrate a significant difference in mortality with doses equivalent to those recommended for human use, and in some cases, an adverse effect on the postoperative course was observed. In rat models, this compound has been shown to reduce the formation of peritoneal adhesions.

Quantitative Data from Experimental Studies

| Animal Model | Condition | Treatment | Outcome | Reference |

| Mice | Induced Bacterial Peritonitis | 1% this compound Solution | 14% reduction in mortality rate (P < 0.1) | |

| Mice | Induced Gram-negative Peritonitis | 1% this compound Solution | Reduced mortality from 65% to 41% (P < 0.1) | |

| Rats | Induced Peritoneal Adhesions | Intraperitoneal this compound | 7 out of 40 rats had no adhesions compared to 0 out of 40 in the control group (P < 0.02). Reduced mean length of adhesion attachment (P < 0.05). | |

| Rabbits | Experimental Peritonitis | This compound (dose equivalent to human use) | No significant difference in mortality compared to control. |

Summary of Clinical Data

Clinical trials of intraperitoneal this compound in patients with peritonitis, often secondary to perforated appendicitis, have generally not shown a significant benefit. A controlled trial in patients with peritonitis from perforated appendicitis found no significant difference in the incidence of complications between the group treated with this compound and the control group. Similarly, another controlled study of 48 cases of acute generalized peritonitis concluded that there were no significant differences in prognosis or bacteriological findings with the use of this compound for peritoneal toilet.

Experimental Protocols

The following are generalized protocols derived from the methodologies described in the cited literature for preclinical studies of this compound in peritoneal irrigation.

Murine Model of Induced Peritonitis

This protocol is designed to assess the efficacy of this compound in reducing mortality in a murine model of bacterial peritonitis.

Materials:

-

Mice (specify strain, e.g., ICR)

-

Bacterial culture (e.g., Escherichia coli strain)

-

This compound powder for reconstitution

-

Sterile 0.9% saline

-

Anesthetic agent

-

Syringes and needles for injection

Procedure:

-

Induction of Peritonitis: Anesthetize the mice. Induce peritonitis via intraperitoneal injection of a standardized lethal or sub-lethal dose of the bacterial suspension.

-

Treatment Administration: At a specified time point post-infection (e.g., 2 hours), administer the treatment. Divide the animals into a control group (receiving sterile saline) and a treatment group (receiving a 1% this compound solution intraperitoneally).

-

Monitoring: Observe the animals for a set period (e.g., 7 days) and record mortality.

-

Data Analysis: Compare the survival rates between the control and treatment groups using appropriate statistical methods (e.g., Chi-squared test).

Rat Model of Peritoneal Adhesion Formation

This protocol evaluates the potential of this compound to prevent the formation of peritoneal adhesions.

Materials:

-

Rats (specify strain, e.g., Wistar)

-

Surgical instruments for laparotomy

-

Anesthetic agent

-

This compound solution (e.g., 1%)

-

Control solution (e.g., Ringer's solution)

Procedure: